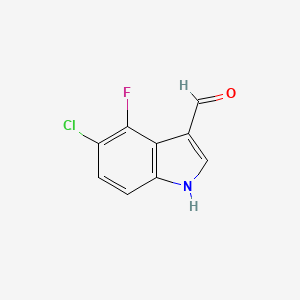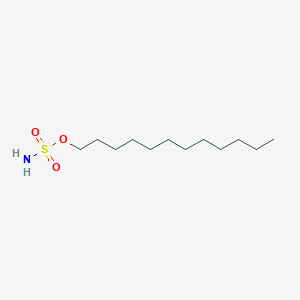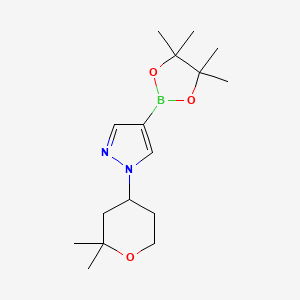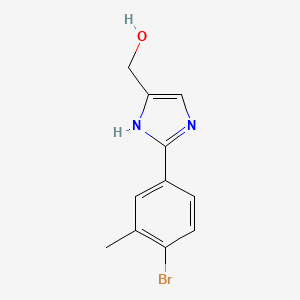
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromo and methyl group on the phenyl ring, along with the imidazole and methanol functionalities, makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable catalyst to form the imidazole ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-methylphenylimidazole-5-methanol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: 2-(4-Bromo-3-methylphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(3-Methylphenyl)imidazole-5-methanol.
Substitution: 2-(4-Amino-3-methylphenyl)imidazole-5-methanol.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methylphenyl)imidazole-5-methanol
- 2-(4-Iodo-3-methylphenyl)imidazole-5-methanol
Uniqueness
2-(4-Bromo-3-methylphenyl)imidazole-5-methanol is unique due to the presence of the bromo group, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogen substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
[2-(4-bromo-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-7-4-8(2-3-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clé InChI |
LMJWKWVMYWAGBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


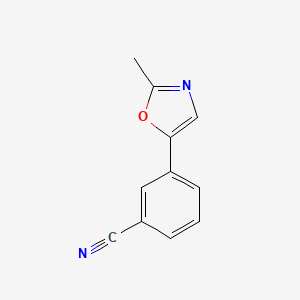
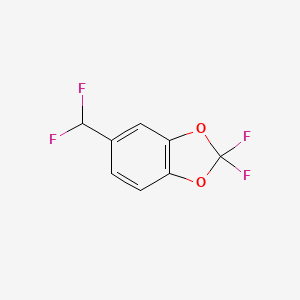
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)


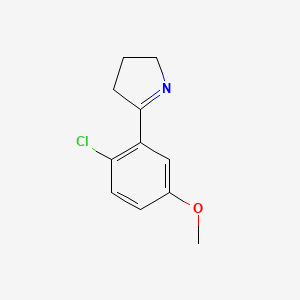

![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
